molecular formula C8H6Br2O2 B1677001 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone CAS No. 28293-38-1

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone

Cat. No. B1677001
CAS RN: 28293-38-1
M. Wt: 293.94 g/mol
InChI Key: KFSPXJILWYFFCC-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone is a chemical compound with the linear formula C8H6Br2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone consists of a benzoquinone core with two bromine atoms and two methyl groups attached . The CAS Number is 28293-38-1, and the molecular weight is 293.944 .

Scientific Research Applications

Reactivity and Binding with Oligonucleotides

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone (2,5-DBBQ) and related compounds demonstrate differential interactions with oligonucleotides. Studies using electrospray ionization tandem mass spectrometry (ESI-MS/MS) have revealed that these compounds bind to single-stranded oligonucleotides, forming adducts. The presence of methyl groups in the compound, as in 2,5-dimethyl-3,6-dibromo-1,4-benzoquinone (DMDBBQ), affects this interaction, hindering the binding process (Anichina et al., 2011).

Antimicrobial Activities

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone and its structurally related analogues have shown antimicrobial activities. In a study, a variety of such compounds were tested against different bacterial and fungal organisms. They exhibited significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Saeed & Omer, 2009).

Electronic and Molecular Structure Studies

The electronic and molecular structures of 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone have been studied using infrared spectra. Such studies help in understanding the differences in molecular and electronic structures between the neutral compound and its anion radical, contributing to a deeper understanding of its chemical properties (Iida, 1974).

Role in Disinfection Byproducts in Water

Research has indicated that halobenzoquinones, including compounds structurally similar to 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone, are formed as disinfection byproducts in water treatment processes. These compounds, detected in swimming pool waters, arise from reactions involving personal care products and chlorination treatments, posing potential health risks (Wang et al., 2013).

Photolysis Behavior in Water Treatment

Studies on the photolysis behavior of structurally related compounds in water treatment processes have been conducted. For example,the investigation into 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone (a structurally related compound) under UV radiation revealed insights into its degradation behavior and the formation of by-products. This research is crucial for understanding the treatment and removal of such compounds in water purification processes (Kourounioti et al., 2019).

Characterization in Drinking Water

The characterization of chloro- and bromo-benzoquinones, including compounds similar to 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone, has been pivotal in identifying new disinfection byproducts in drinking water. Advanced analytical techniques have been employed to detect these compounds, highlighting their presence and concentration in treated drinking water, which is crucial for assessing potential health risks (Zhao et al., 2010).

Implications in Photosynthetic Electron Transport

Research involving benzoquinone analogues, including those structurally related to 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone, has shown effects on state transitions in photosynthesis. These studies contribute to our understanding of the redox state of the plastoquinone pool and its regulation via the cytochrome b6f complex, which is important for advancing knowledge in plant biology and photosynthesis (Mao et al., 2002).

properties

IUPAC Name

2,5-dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-3-5(9)8(12)4(2)6(10)7(3)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSPXJILWYFFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950992
Record name 2,5-Dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone

CAS RN

28293-38-1
Record name NSC56328
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56328
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIBROMO-3,6-DIMETHYL-1,4-BENZOQUINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Anichina, Y Zhao, SE Hrudey, A Schreiber… - Analytical …, 2011 - ACS Publications
We report the use of electrospray ionization tandem mass spectrometry (ESI-MS/MS) as a tool for rapid screening of structurally related chemicals toward oligonucleotides using the …
Number of citations: 18 pubs.acs.org
CL Bering, PL Bustamante… - Israel Journal of …, 1981 - Wiley Online Library
Twenty‐one quinone compounds have been tested for their ability to inhibit the primary photochemical events when added to R. rubrum chromatophores. This was determined by …
Number of citations: 2 onlinelibrary.wiley.com
H Bayley - Zeitschrift für Naturforschung C, 1979 - degruyter.com
The potential photoaffinity reagents 2,5-diazido-3-methyl-6-isopropyl-1,4-benzoquinone (DAZMIB) and 2,5-diazido-3,6-dimethyl-1,4-benzoquinone (DAZDMQ), which are analogs of the …
Number of citations: 3 www.degruyter.com
MP Hartshorn, RJ Martyn, J Vaughan… - Australian Journal of …, 1983 - CSIRO Publishing
Substituted 4-nitrocyclohexa-2,5-dienones (la), (lb) and (4a) give 6-hydroxycyclohexa-2,4-dienones on mild treatment with aqueous sodium bicarbonate. Reactions of cyclohexa-2,5-…
Number of citations: 3 www.publish.csiro.au
W WEYLER JR - 1972 - search.proquest.com
the original submitted. Page 1 GGGGGLGGGGGGGG GGG LLLLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 2 search.proquest.com
M Doering, B Diesel, MCH Gruhlke, UM Viswanathan… - Tetrahedron, 2012 - Elsevier
Various selenium- and tellurium-containing molecules are able to modulate the intracellular redox state of cells, an effect which may be used for the (selective) targeting of cancer cells, …
Number of citations: 42 www.sciencedirect.com
P Zhang, Z **ao, S Wang, M Zhang, Y Wei, Q Hang… - Cell reports, 2018 - cell.com
Although EZH2 enzymatic inhibitors have shown antitumor effects in EZH2-mutated lymphoma and ARID1A-mutated ovarian cancer, many cancers do not respond because EZH2 can …
Number of citations: 40 www.cell.com
J Anichina, A Schreiber, Y Zhao, SE Hrudey, XF Li
Number of citations: 0

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